molecular formula C11H15ClFNO B1442922 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride CAS No. 1807939-97-4

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No. B1442922
M. Wt: 231.69 g/mol
InChI Key: GUPQBGLLIHTTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO.ClH/c1-14-11-3-2-7 (6-10 (11)12)8-4-9 (13)5-8;/h2-3,6,8-9H,4-5,13H2,1H3;1H/t8-,9-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds related to 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride possess significant antibacterial activity. A study by Arutyunyan et al. (2017) synthesized secondary propanaryl amines, which include structurally similar compounds, showing high antibacterial efficacy (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).

Biological Activity

Investigations into the biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, closely related to the compound , have been conducted. This research aimed to study the local anesthetic and anti-inflammatory activities of these compounds (Gevorgyan, Gabrielyan, Apoyan, Podol'skaya, Sukasyan, Sarkisyan, Azlivyan, Akopyan, & Mndzhoyan, 1989).

Kinetics and Mechanisms of Reactions

The kinetics and mechanisms of reactions involving similar compounds have been studied. Castro et al. (2001) examined the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines, providing insights into the chemical behavior of these compounds (Castro, Leandro, Quesieh, & Santos, 2001).

Antiviral Activity

The antiviral potential of related compounds has been explored. Sato and Maruyama (1995) developed a new procedure for synthesizing 3'-fluorocarbocyclic oxetanocin A, which showed broad-spectrum antiviral activity, especially against human cytomegalovirus (Sato & Maruyama, 1995).

Histochemical Applications

Björklund and Stenevi (1970) discussed the use of similar compounds in histochemistry, highlighting their effectiveness in demonstrating tryptamines and 3-methoxylated phenylethylamines through acid-catalyzed formaldehyde reactions (Björklund & Stenevi, 1970).

Cytotoxic Agents

Mete, Gul, and Kazaz (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which include structurally similar compounds, as potential potent cytotoxic agents (Mete, Gul, & Kazaz, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8;/h2-3,6,8-9H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPQBGLLIHTTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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